molecular formula C9H17NO B8016788 (1R,2R)-2-((Cyclopropylmethyl)amino)cyclopentan-1-ol

(1R,2R)-2-((Cyclopropylmethyl)amino)cyclopentan-1-ol

Cat. No.: B8016788
M. Wt: 155.24 g/mol
InChI Key: UDSNGPOMJHQQCZ-RKDXNWHRSA-N
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Description

(1R,2R)-2-((Cyclopropylmethyl)amino)cyclopentan-1-ol is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. Its unique structure, featuring a cyclopropylmethyl group attached to an amino group on a cyclopentan-1-ol backbone, makes it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-2-((Cyclopropylmethyl)amino)cyclopentan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with cyclopentanone and cyclopropylmethylamine.

    Reductive Amination: Cyclopentanone undergoes reductive amination with cyclopropylmethylamine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.

    Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques, such as chromatography or crystallization, to isolate the (1R,2R) enantiomer.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-Scale Reductive Amination: Utilizing large reactors and continuous flow systems to perform reductive amination efficiently.

    Automated Chiral Resolution: Employing automated systems for chiral resolution to ensure high purity and yield of the desired enantiomer.

Types of Reactions:

    Oxidation: The hydroxyl group in this compound can be oxidized to form a ketone or aldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

    Reduction: The compound can undergo reduction reactions, particularly the reduction of the amino group to form secondary or tertiary amines using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions:

    Oxidation: PCC, KMnO4, or chromium trioxide (CrO3) in acidic conditions.

    Reduction: LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: SOCl2 or PBr3 in the presence of a base like pyridine.

Major Products:

    Oxidation: Formation of cyclopentanone derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of alkyl halides or other substituted derivatives.

Scientific Research Applications

(1R,2R)-2-((Cyclopropylmethyl)amino)cyclopentan-1-ol has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies investigating the effects of chiral compounds on biological systems.

    Industrial Applications: The compound is utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (1R,2R)-2-((Cyclopropylmethyl)amino)cyclopentan-1-ol involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors in the body, influencing their activity.

    Pathways Involved: It may modulate signaling pathways related to neurotransmission, inflammation, or cellular metabolism.

Comparison with Similar Compounds

    (1S,2S)-2-((Cyclopropylmethyl)amino)cyclopentan-1-ol: The enantiomer of the compound with different stereochemistry.

    Cyclopropylmethylamine: A simpler analog without the cyclopentan-1-ol moiety.

    Cyclopentanone: The precursor in the synthesis of the compound.

Uniqueness:

    Chirality: The (1R,2R) configuration imparts unique biological activity and selectivity.

    Functional Groups: The presence of both an amino group and a hydroxyl group allows for diverse chemical reactivity and applications.

Properties

IUPAC Name

(1R,2R)-2-(cyclopropylmethylamino)cyclopentan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c11-9-3-1-2-8(9)10-6-7-4-5-7/h7-11H,1-6H2/t8-,9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDSNGPOMJHQQCZ-RKDXNWHRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)O)NCC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H](C1)O)NCC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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